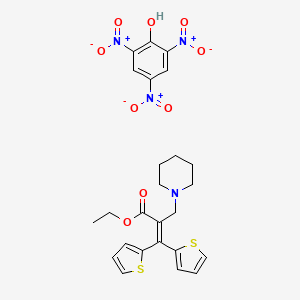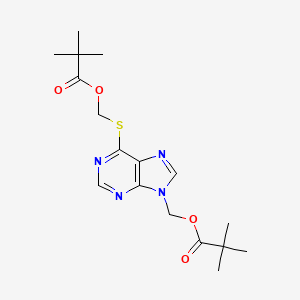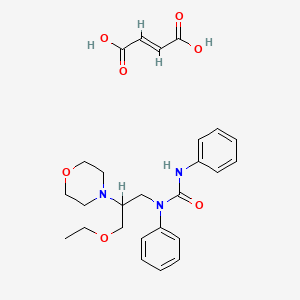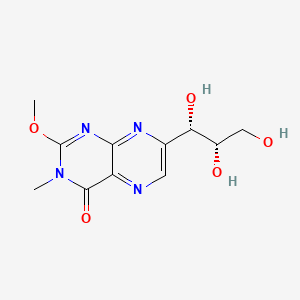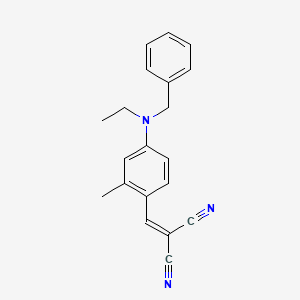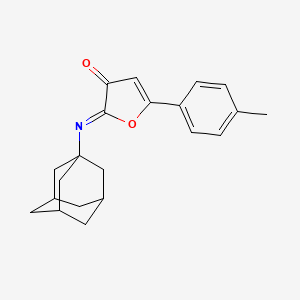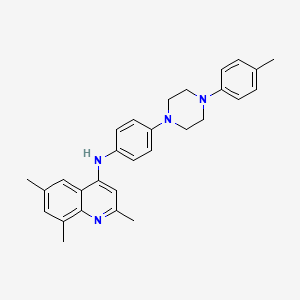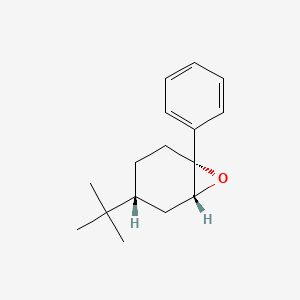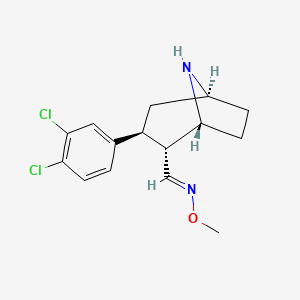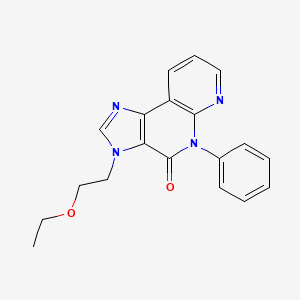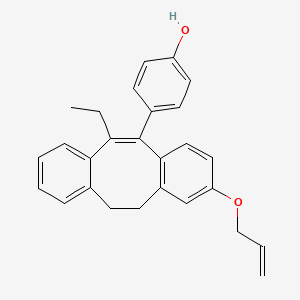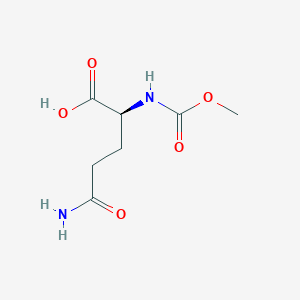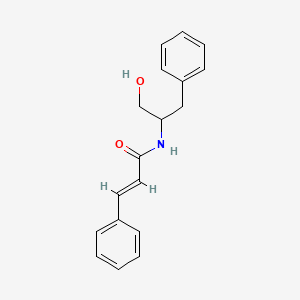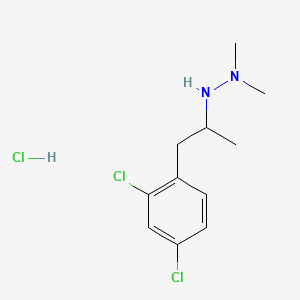
1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2.HCl and a molecular weight of 283.62508 g/mol. This compound is known for its unique structure, which includes a dichlorophenyl group and a dimethylhydrazine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride involves several steps. The primary synthetic route includes the reaction of 2,4-dichlorophenylpropan-2-yl chloride with dimethylhydrazine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using large reactors and ensuring stringent quality control measures to maintain the purity of the compound.
Análisis De Reacciones Químicas
1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the hydrazine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the dichlorophenyl and dimethylhydrazine groups into target molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The dichlorophenyl group may interact with specific receptors or enzymes, while the dimethylhydrazine moiety can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparación Con Compuestos Similares
1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)-1-methylethylhydrazine hydrochloride: This compound shares a similar structure but lacks the dimethyl groups on the hydrazine moiety.
1-(2,4-Dichlorophenyl)-2,2-dimethylhydrazine: This compound is similar but does not have the alpha-methylphenethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
102571-02-8 |
|---|---|
Fórmula molecular |
C11H17Cl3N2 |
Peso molecular |
283.6 g/mol |
Nombre IUPAC |
2-[1-(2,4-dichlorophenyl)propan-2-yl]-1,1-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C11H16Cl2N2.ClH/c1-8(14-15(2)3)6-9-4-5-10(12)7-11(9)13;/h4-5,7-8,14H,6H2,1-3H3;1H |
Clave InChI |
SCLYYNOJRMHHQI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=C(C=C1)Cl)Cl)NN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


